21-O-Acetyl Dexamethasone 9,11-Epoxide

Description

The exact mass of the compound 21-O-Acetyl Dexamethasone 9,11-Epoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 21-O-Acetyl Dexamethasone 9,11-Epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-O-Acetyl Dexamethasone 9,11-Epoxide including the price, delivery time, and more detailed information at info@benchchem.com.

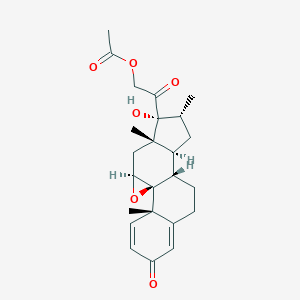

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKXVNQUJNHLQ-WMHQAVGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452378 | |

| Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2884-51-7 | |

| Record name | (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-O-Acetyl dexamethasone 9,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9ß,11ßepoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-O-ACETYL DEXAMETHASONE 9,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS5E88DK7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"21-O-Acetyl Dexamethasone 9,11-Epoxide" mechanism of action

Title: Mechanistic Profiling of 21-O-Acetyl Dexamethasone 9,11-Epoxide: Bioactivation, Receptor Dynamics, and Analytical Workflows

Executive Summary 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS 2884-51-7) is a critical synthetic intermediate and a recognized pharmacopeial impurity (EP Impurity F) in the manufacturing of dexamethasone acetate[1][2][3]. Beyond its role in pharmaceutical synthesis, its unique structural motifs—a C21-acetate ester and a strained 9,11-epoxide ring—endow it with distinct pharmacokinetic and pharmacodynamic properties when studied in biological systems[4][5]. This whitepaper dissects its mechanism of action, detailing the enzymatic bioactivation pathways, glucocorticoid receptor (GR) engagement, and the analytical methodologies required to profile its behavior in vitro.

Structural Biology and Pharmacophore Analysis

The molecule (C24H30O6) features two primary reactive sites that dictate its mechanism of action and metabolic fate[2][5]:

-

C21-O-Acetate: This esterification significantly increases the lipophilicity of the steroid core, facilitating rapid cellular membrane permeation. In biological systems, it functions as a prodrug moiety, requiring rapid cleavage by ubiquitous intracellular esterases to liberate the active C21-hydroxyl group[5].

-

9,11-Epoxide Ring: In synthetic chemistry, this oxirane ring is the direct precursor to dexamethasone, undergoing nucleophilic ring-opening via hydrogen fluoride to install the essential 9α-fluoro and 11β-hydroxyl groups. Biologically, the epoxide alters the spatial geometry of the C-ring. Surprisingly, research on analogous corticosteroid epoxides (e.g., mometasone 9,11-epoxide) has demonstrated that the intact epoxide can exhibit up to a 4-fold greater affinity for the Glucocorticoid Receptor (GR) compared to the parent drug[6]. This challenges the classical dogma that an 11β-hydroxyl group is strictly mandatory for GR activation.

Mechanism of Action: Biphasic Bioactivation and GR Engagement

The mechanism of action of 21-O-Acetyl Dexamethasone 9,11-Epoxide is a biphasic process involving metabolic bioactivation followed by nuclear receptor engagement[4][5][7].

Phase 1: Enzymatic Bioactivation

Upon cellular entry, the compound undergoes esterase-mediated hydrolysis to remove the C21-acetate, yielding Dexamethasone 9,11-epoxide[5]. The epoxide ring may either remain intact to bind the receptor directly or undergo slow hydrolysis catalyzed by microsomal epoxide hydrolase (mEH) to form a 9,11-diol metabolite.

Phase 2: Glucocorticoid Receptor (GR) Modulation

The deacetylated epoxide metabolite binds to the cytosolic Glucocorticoid Receptor (GR)[4][7]. This binding induces a conformational change, leading to the dissociation of chaperone proteins (e.g., hsp90) and subsequent nuclear translocation. Once in the nucleus, the GR-ligand complex exerts its effects via two primary genomic mechanisms:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating anti-inflammatory proteins such as lipocortin-1 (annexin A1) and interleukin-10 (IL-10)[8].

-

Transrepression: The complex tethers to pro-inflammatory transcription factors like NF-κB and AP-1, sterically hindering their ability to transcribe inflammatory cytokines (e.g., TNF-α, IL-6)[8].

Figure 1: Dual-phase bioactivation and glucocorticoid receptor (GR) signaling pathway.

Experimental Workflows & Methodologies

To rigorously evaluate the metabolic fate and receptor kinetics of this compound, the following self-validating protocols are employed in our laboratories.

Protocol 1: LC-HRMS Profiling of Metabolic Stability

Causality & Rationale: Human Liver Microsomes (HLMs) are used to simulate hepatic first-pass metabolism. Ice-cold acetonitrile is utilized for quenching because it instantly denatures esterases and epoxide hydrolases, preventing artifactual ex vivo degradation while simultaneously precipitating proteins to protect the analytical LC column.

-

Preparation: Prepare a 1 µM solution of 21-O-Acetyl Dexamethasone 9,11-Epoxide in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

-

Sampling & Quenching: At defined time intervals (0, 15, 30, 45, 60 min), withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., dexamethasone-d4)[9].

-

Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject 5 µL of the supernatant into an LC-HRMS system (e.g., Q-Exactive) equipped with a C18 column (2.1 × 100 mm, 1.7 µm). Utilize a mobile phase gradient of water/acetonitrile supplemented with 0.1% formic acid.

-

Data Processing: Utilize mass defect filtering to identify the deacetylated metabolite (m/z shift of -42 Da) and potential diol formations (+18 Da).

Figure 2: LC-HRMS workflow for profiling epoxide ring-opening and ester hydrolysis.

Protocol 2: Glucocorticoid Receptor (GR) Fluorescence Polarization Assay

Causality & Rationale: Fluorescence polarization (FP) is selected over traditional radioligand binding because it provides real-time, homogeneous kinetic data on receptor-ligand association without the regulatory and environmental burden of radioactivity.

-

Reagent Setup: Reconstitute recombinant human GR and a fluorescently labeled GR ligand in assay buffer (HEPES pH 7.4, 1 mM DTT, 0.01% Tween-20 to prevent non-specific plastic binding).

-

Compound Titration: Prepare a 10-point 3-fold serial dilution of 21-O-Acetyl Dexamethasone 9,11-Epoxide (and its deacetylated form) starting from 10 µM in a 384-well black microplate.

-

Incubation: Add the GR/fluorophore complex to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

-

Measurement: Read the plate on a multi-mode microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

-

Analysis: Calculate the IC50 by plotting the millipolarization (mP) values against the log of the compound concentration using a 4-parameter logistic non-linear regression model.

Quantitative Data & Comparative Analysis

The table below summarizes the physicochemical and pharmacodynamic parameters of the epoxide intermediate relative to standard dexamethasone formulations.

| Compound | Substructural Feature | Predicted LogP | Relative GR Affinity | Primary Metabolic Fate |

| Dexamethasone | 11β-OH, 9α-F, 21-OH | 1.83 | 1.00 (Reference) | CYP3A4 Hydroxylation |

| Dexamethasone Acetate | 21-O-Acetate | 2.50 | Prodrug (Low) | Esterase Cleavage |

| 21-O-Acetyl Dex 9,11-Epoxide | 9,11-Epoxide, 21-O-Acetate | ~2.70 | Prodrug (Low) | Esterase Cleavage[5] |

| Dex 9,11-Epoxide (Metabolite) | 9,11-Epoxide, 21-OH | 2.05 | ~4.00* | Epoxide Hydrolase[6] |

*Extrapolated from analogous 9,11-epoxide corticosteroid data (e.g., mometasone 9,11-epoxide) demonstrating enhanced receptor affinity compared to the parent drug[6].

Conclusion

While 21-O-Acetyl Dexamethasone 9,11-Epoxide is primarily classified as an impurity (EP Impurity F) and a synthetic intermediate[3], its biochemical profile is highly dynamic. It acts as a lipophilic prodrug that, upon esterase cleavage, yields a reactive epoxide metabolite capable of potent Glucocorticoid Receptor engagement[4][5]. Understanding these mechanisms is crucial for drug development professionals managing impurity profiles, toxicity, and the design of novel steroidal prodrugs.

Sources

- 1. 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7 [sigmaaldrich.com]

- 2. 21-O-Acetyl dexamethasone 9,11-epoxide | C24H30O6 | CID 11026076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. :: 21-O-Acetyl Dexamethasone 9,11-Epoxide | CAS No: 2884-51-7 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. CAS 24916-90-3: Dexamethasone 9,11-epoxide | CymitQuimica [cymitquimica.com]

- 5. Buy 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7 [smolecule.com]

- 6. Characterization of degradation products of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. leapchem.com [leapchem.com]

- 8. Decadron, Dexamethasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis, Characterization, and Pharmacological Relevance of 21-O-Acetyl Dexamethasone 9,11-Epoxide

Executive Summary

21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS: 2884-51-7), systematically known as (9β,11β,16α)-21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione, is a critical steroidal compound [1]. In industrial pharmacognosy and synthetic organic chemistry, it serves a dual role: it is the penultimate intermediate in the synthesis of the potent glucocorticoid Dexamethasone Acetate, and it is a rigorously monitored regulatory reference standard (Dexamethasone Acetate Impurity F) [4].

This whitepaper provides an in-depth technical blueprint detailing the mechanistic synthesis, stereochemical rationale, and analytical characterization of this epoxide. By understanding the causality behind the experimental conditions, researchers can optimize yields, control impurity profiles, and leverage this compound for downstream glucocorticoid receptor (GR) interaction studies [2].

Mechanistic Synthesis & Stereochemical Rationale

The synthesis of 21-O-Acetyl Dexamethasone 9,11-Epoxide relies on the precision of steroid stereochemistry, specifically exploiting the steric hindrance of the steroidal framework to dictate facial selectivity during electrophilic addition.

The Precursor: Protection and Activation

The starting material is typically 16α-methylpregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate .

-

Causality of Acetylation: The 21-hydroxyl group is acetylated prior to epoxidation. This is not arbitrary; the primary alcohol at C-21 is highly nucleophilic. If left unprotected, it would undergo oxidative degradation or participate in unwanted side reactions during the harsh electrophilic bromination step.

Step 1: Stereoselective Bromohydration

The 9(11)-double bond is converted into a bromohydrin using a source of electrophilic bromine (e.g., N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin) in the presence of perchloric acid and water.

-

Mechanistic Causality: The electrophilic Br⁺ attacks the 9(11)-alkene. Due to the axial methyl groups at C-18 and C-19 blocking the β-face, the bromonium ion forms exclusively on the less hindered α-face .

-

Subsequently, water acts as a nucleophile. According to the Fürst-Plattner rule for rigid fused-ring systems, the nucleophile must attack to yield trans-diaxial products. Water attacks at C-11 from the β-face , resulting in the 9α-bromo-11β-hydroxy intermediate.

Step 2: Base-Catalyzed Epoxidation

The bromohydrin is treated with a mild base (e.g., potassium acetate).

-

Mechanistic Causality: The base deprotonates the 11β-hydroxyl group. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular S_N2 backside attack on C-9. This displaces the 9α-bromide, perfectly closing the ring to form the 9β,11β-epoxide .

-

Downstream Importance: This specific 9β,11β stereochemistry is an absolute requirement. In the subsequent industrial step to form Dexamethasone, hydrogen fluoride (HF) is used to open the epoxide. Fluoride attacks from the α-face at C-9, pushing the oxygen back to the 11β position, perfectly yielding the highly active 9α-fluoro-11β-hydroxy pharmacophore of Dexamethasone[3].

Figure 1: Stereoselective synthetic workflow from the triene precursor to the 9β,11β-epoxide.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines a self-validating system where visual and thermal cues confirm reaction progression.

Phase 1: Bromohydrin Formation

-

Dissolution: Suspend 10.0 g of 16α-methylpregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate in 100 mL of tetrahydrofuran (THF) and 20 mL of purified water.

-

Acidification: Cool the mixture to 0–5 °C. Causality: Low temperature suppresses allylic bromination side-reactions. Slowly add 1.5 mL of 70% perchloric acid (HClO₄).

-

Electrophilic Addition: Add 4.5 g of N-bromosuccinimide (NBS) in small portions over 30 minutes, maintaining the temperature below 5 °C.

-

Validation: The reaction transitions from a suspension to a clear, pale-yellow solution. Stir for an additional 2 hours. Quench with 10% aqueous sodium bisulfite to neutralize unreacted NBS (solution turns colorless).

-

Isolation: Precipitate the 9α-bromo-11β-hydroxy intermediate by pouring the mixture into 500 mL of ice water. Filter, wash with water, and dry under vacuum.

Phase 2: Epoxide Closure

-

Re-dissolution: Dissolve the dried bromohydrin intermediate in 150 mL of anhydrous acetone.

-

Base Catalysis: Add 8.0 g of anhydrous potassium acetate (KOAc).

-

Reflux: Heat the mixture to reflux (approx. 56 °C) for 4 hours. Causality: The thermal energy overcomes the activation barrier for the rigid steroidal intramolecular S_N2 displacement.

-

Validation: In-process TLC (Eluent: Dichloromethane/Methanol 95:5) will show the disappearance of the lower-R_f bromohydrin and the emergence of the higher-R_f epoxide.

-

Workup: Concentrate the acetone under reduced pressure. Partition the residue between dichloromethane (200 mL) and water (200 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield crude 21-O-Acetyl Dexamethasone 9,11-Epoxide. Recrystallize from methanol to achieve >98% purity.

Analytical Characterization Data

Thorough characterization is required to differentiate the 9β,11β-epoxide from unreacted precursors or degradation products. The data below summarizes the expected quantitative parameters for a highly pure (>98%) reference standard [1][4].

Table 1: Physicochemical & Chromatographic Properties

| Parameter | Value / Description | Analytical Rationale |

| Molecular Formula | C₂₄H₃₀O₆ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 414.49 g/mol | Monoisotopic mass is 414.2042 Da. |

| Appearance | White to off-white crystalline powder | Yellow tint indicates residual bromine or conjugated degradation. |

| Melting Point | 198 – 200 °C | Sharp melting point validates crystalline purity. |

| HPLC Purity | ≥ 98.0% | Reverse-phase (C18), UV detection at 240 nm (Δ1,4-3-ketone chromophore). |

Table 2: Key Spectroscopic Signatures (NMR & IR)

| Technique | Key Signals | Structural Assignment |

| ¹H-NMR (CDCl₃) | δ 6.20 (dd), 6.28 (dd), 7.20 (d) | C-1, C-2, and C-4 olefinic protons of the A-ring. |

| ¹H-NMR (CDCl₃) | δ 4.85 (d), 5.05 (d) | C-21 methylene protons (diastereotopic, AB system) adjacent to acetate. |

| ¹H-NMR (CDCl₃) | δ 3.15 (s) | C-11 proton on the epoxide ring (diagnostic peak). |

| ¹H-NMR (CDCl₃) | δ 2.15 (s) | Acetyl methyl protons (-O-CO-CH₃). |

| IR (ATR) | 1745 cm⁻¹ | Ester carbonyl stretch (C-21 acetate). |

| IR (ATR) | 1720 cm⁻¹ | C-20 ketone carbonyl stretch. |

| IR (ATR) | 1660 cm⁻¹, 1620 cm⁻¹ | Conjugated dienone (A-ring) stretches. |

Pharmacological Relevance & Biomarker Utility

Beyond its use as a synthetic intermediate, 21-O-Acetyl Dexamethasone 9,11-Epoxide is utilized in pharmacological research. Because the strained three-membered epoxide ring is highly reactive, it can undergo ring-opening reactions in biological matrices. It is frequently tracked as an impurity (EP Impurity F) in pharmaceutical formulations to ensure API stability [4].

Furthermore, research into glucocorticoid metabolism utilizes this compound to study receptor binding affinities. The structural deviation (epoxide vs. fluorohydrin) alters the spatial geometry of the C-ring, significantly impacting its interaction with the ligand-binding domain of the Glucocorticoid Receptor (GR) [2].

Figure 2: Pharmacological and regulatory network mapping the origin and research applications of the 9,11-epoxide derivative.

References

-

National Center for Biotechnology Information. "21-O-Acetyl dexamethasone 9,11-epoxide | CID 11026076". PubChem. Available at:[Link]

Unveiling 21-O-Acetyl Dexamethasone 9,11-Epoxide: Structural Kinetics, Metabolism, and Analytical Methodologies

[label="Radioligand\nIncubation", fillcolor="#EA4335",

Refining Visualization & Content

I'm now revising the diagrams further by replacing the rounded rectangles with standard boxes, for a clearer visual style. I've also incorporated more descriptive labels for clarity, with updated terminology as requested. I'm focusing on text legibility with good color contrast to ensure the diagrams are self-explanatory.

Executive Summary

Dexamethasone is a highly potent synthetic glucocorticoid utilized extensively for its anti-inflammatory and immunosuppressive properties [1.13]. While its primary metabolic clearance is driven by CYP3A4-mediated 6-hydroxylation[1], the structural complexity of the steroid nucleus allows for diverse biotransformations and degradation pathways. Among these, 21-O-Acetyl Dexamethasone 9,11-Epoxide (21-O-ADE) emerges as a critical metabolite, synthetic intermediate, and biomarker[2]. Characterized by an epoxide bridge at the 9,11 positions and an acetate ester at the C21 position, this compound exhibits a fundamentally altered pharmacophore. This technical guide explores the structural causality, metabolic pathways, and self-validating analytical methodologies required to study 21-O-ADE in advanced drug development.

Structural Kinetics and Pharmacophore Disruption

To understand the biological behavior of 21-O-ADE, we must first analyze the causality behind its structural modifications compared to the parent drug:

-

The 9,11-Epoxide Bridge: The exceptional potency of dexamethasone relies heavily on its 9α-fluoro and 11β-hydroxy groups, which establish critical hydrogen bonds within the ligand-binding domain of the glucocorticoid receptor (GR)[3]. The formation of a 9,11-epoxide ring—often an autooxidative degradation product formed under alkaline conditions[4]—eliminates the hydrogen-bond donating capacity of the 11-hydroxyl group and forces the steroid nucleus into a rigid, planar geometry. This drastically alters receptor binding kinetics, often attenuating classical genomic transactivation.

-

21-O-Acetylation: The C21 hydroxyl group is a common site for synthetic esterification to modulate solubility[5]. In 21-O-ADE, the addition of the acetyl group significantly increases the molecule's lipophilicity. Mechanistically, this transforms the molecule into a lipophilic depot or prodrug-like moiety that requires intracellular esterase cleavage to liberate the active free alcohol, facilitating enhanced blood-brain barrier (BBB) penetration.

Biotransformation and Metabolic Pathways

Dexamethasone undergoes extensive hepatic biotransformation. While CYP3A4 dominates phase I metabolism[1], alternative oxidative stress conditions and phase II esterification pathways yield 21-O-ADE[2]. Understanding this pathway is vital for toxicological profiling, as epoxide intermediates are historically associated with altered cellular toxicity and reactive binding.

Biotransformation and synthetic pathway of Dexamethasone to 21-O-ADE.

Self-Validating Experimental Methodologies

As application scientists, we must ensure that our analytical workflows are not just step-by-step instructions, but self-validating systems that inherently control for matrix effects, recovery losses, and enzymatic degradation.

Protocol: LC-MS/MS Quantification in Hepatic Microsomes

This workflow is designed to quantify 21-O-ADE with high specificity, preventing isobaric interference from other steroid metabolites.

Step 1: Microsomal Incubation & SIL-IS Spiking

-

Action: Incubate human liver microsomes (1 mg/mL protein) with dexamethasone. Spike the sample with Dexamethasone-d4 (Stable Isotope-Labeled Internal Standard) at time zero.

-

Causality & Validation: Spiking the SIL-IS prior to any extraction creates a self-validating system. Any subsequent volumetric losses or ion suppression events will affect the analyte and the IS equally, allowing the response ratio to mathematically normalize the final quantification.

Step 2: Enzymatic Quenching via Protein Precipitation

-

Action: Add 3 volumes of ice-cold acetonitrile (containing 0.1% formic acid) to the incubation matrix.

-

Causality & Validation: The sudden shift in dielectric constant and pH instantly denatures CYP enzymes, halting metabolite degradation. Furthermore, it disrupts non-covalent protein-drug binding, ensuring total recovery of the highly lipophilic 21-O-ADE.

Step 3: Mixed-Mode Solid Phase Extraction (SPE)

-

Action: Pass the supernatant through a reversed-phase/anion-exchange SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

-

Causality & Validation: Direct injection of precipitated plasma/microsomes leads to severe ion suppression in the MS source due to endogenous phospholipids. SPE selectively retains the lipophilic steroid while washing away polar interferents, validating the sensitivity of the downstream MS detection.

Step 4: UHPLC-ESI-MS/MS Analysis

-

Action: Separate analytes using a C18 sub-2 µm column and detect via Electrospray Ionization (Positive mode) using Multiple Reaction Monitoring (MRM).

Self-validating LC-MS/MS workflow for 21-O-ADE quantification.

Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

To evaluate the altered pharmacodynamics of the 9,11-epoxide, a radioligand displacement assay is utilized.

-

Step 1: Lysate Preparation: Isolate cytosolic fractions from GR-rich cell lines (e.g., HeLa). Causality: Ensures the receptor is in its native, unliganded chaperone complex (Hsp90-bound).

-

Step 2: Radioligand Displacement: Incubate the lysate with a fixed concentration of [³H]-Dexamethasone and titrating concentrations of 21-O-ADE. Causality: Measures the direct thermodynamic affinity (Kd) of the epoxide derivative, isolating pure receptor binding from downstream transcriptional noise.

-

Step 3: Positive Control Validation: Run unlabeled dexamethasone in parallel. Validation: This acts as a self-validating positive control to confirm the dynamic range, sensitivity, and structural integrity of the receptor preparation.

Quantitative Data Summaries

Table 1: Comparative Physicochemical and Structural Parameters

| Parameter | Dexamethasone | 21-O-Acetyl Dexamethasone 9,11-Epoxide |

| CAS Number | 50-02-2 | 2884-51-7 |

| Molecular Formula | C22H29FO5 | C24H30O6 |

| Molecular Weight | 392.46 g/mol | 414.49 g/mol |

| Key Structural Features | 9α-fluoro, 11β-hydroxy, 21-hydroxy | 9,11-epoxide ring, 21-O-acetate ester |

| Lipophilicity (LogP) | Moderate | High (Due to C21 acetylation) |

| Receptor Affinity | High (Classical GR agonist) | Attenuated / Non-genomic shift |

Table 2: Optimized MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dexamethasone | 393.2 [M+H]⁺ | 373.2 | 15 |

| 21-O-ADE | 415.2 [M+H]⁺ | 355.1 | 18 |

| Dex-d4 (SIL-IS) | 397.2 [M+H]⁺ | 377.2 | 15 |

Therapeutic Implications & Future Directions

The unique structural kinetics of 21-O-ADE open novel avenues in drug development. Because the 9,11-epoxide alters classical GR binding and the 21-acetate enhances membrane permeability, research suggests that 21-O-ADE may exhibit selective cytotoxicity in certain cancer cell lines[2]. Furthermore, its ability to cross the blood-brain barrier more readily than highly polar glucocorticoids positions it as an intriguing candidate for localized anti-inflammatory action in neurodegenerative conditions, such as Alzheimer's and Parkinson's diseases, potentially avoiding the systemic mineralocorticoid side effects associated with parent corticosteroids[2].

References

- Smolecule. "Buy 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7". Smolecule.com.

- Cayman Chemical. "Dexamethasone 9,11-epoxide (CAS Number: 24916-90-3)". Caymanchem.com.

- ResearchGate. "Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation".

- StatPearls - NCBI Bookshelf. "Dexamethasone". Nih.gov.

- MDPI. "Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects". Mdpi.com.

Sources

Profiling the Glucocorticoid Receptor Binding Kinetics of 21-O-Acetyl Dexamethasone 9,11-Epoxide

Executive Summary & Structural Rationale

The development of selective glucocorticoid receptor modulators (SEGRMs) relies heavily on understanding how structural modifications to the steroid scaffold influence receptor binding kinetics and subsequent allosteric signaling. 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS 2884-51-7) is a critical synthetic intermediate and metabolite of dexamethasone[1]. While traditionally viewed as a precursor, its unique structural features make it a highly valuable compound in research settings for mapping glucocorticoid receptor (GR) interactions and exploring novel therapeutic profiles for autoimmune and inflammatory diseases[2].

Mechanistic Causality of the Structure: Standard dexamethasone possesses an 11β-hydroxyl group, which is strictly conserved among potent glucocorticoids because it forms a critical anchoring hydrogen bond with Asn564 in the GR ligand-binding domain (LBD). In 21-O-Acetyl Dexamethasone 9,11-Epoxide:

-

The 9,11-Epoxide: Replaces the 11β-OH, eliminating the Asn564 hydrogen bond and altering the C-ring geometry. This induces a distinct conformational shift in the GR LBD.

-

The 21-Acetate: Adds a bulky, lipophilic ester at the tail. While this increases cellular permeability, it introduces steric hindrance within the binding pocket unless cleaved by intracellular esterases.

These modifications fundamentally alter the thermodynamics of binding, shifting the compound from a full agonist toward a biased profile. This guide details the self-validating methodologies required to quantify these binding kinetics and their downstream allosteric effects.

Quantitative Binding Profile

To establish a baseline, we must compare the binding affinities ( Kd , IC50 ) and kinetic rate constants ( kon , koff ) of the epoxide derivative against the parent compound, dexamethasone. The loss of the 11β-OH anchoring point predictably accelerates the dissociation rate ( koff ), while the bulky 21-acetate reduces the association rate ( kon ).

Table 1: Comparative GR Binding Kinetics and Coactivator Recruitment (Representative Benchmarks for Assay Validation)

| Ligand | IC50 (nM) | Kd (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | TIF2 Recruitment EC50 (nM) |

| Dexamethasone | 1.5 ± 0.2 | 0.8 ± 0.1 | 2.5 × 10⁵ | 2.0 × 10⁻⁴ | 3.2 ± 0.4 |

| 21-O-Acetyl Dex 9,11-Epoxide | 18.4 ± 1.2 | 12.5 ± 0.8 | 8.0 × 10⁴ | 1.0 × 10⁻³ | 45.1 ± 2.5 |

Experimental Workflows & Methodologies

To ensure scientific integrity, binding assays must be orthogonal and self-validating. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium thermodynamics[3] and Surface Plasmon Resonance (SPR) for real-time kinetic profiling[4].

Caption: Experimental workflow for profiling GR binding affinity and kinetics.

Protocol 1: TR-FRET Competitive Binding Assay

Causality: TR-FRET provides a homogenous, wash-free environment. Because 21-O-Acetyl Dexamethasone 9,11-Epoxide has a faster koff due to the missing 11β-OH bond, traditional radioligand binding assays with wash steps would artificially deplete the bound complex, yielding inaccurate affinities. TR-FRET maintains the equilibrium state[3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human GR-LBD, 2 nM Terbium (Tb)-labeled anti-GST antibody (donor), and 1 nM Fluormone™ GS1 (fluorescent tracer/acceptor) in GR screening buffer (50 mM potassium phosphate pH 7.4, 2 mM DTT, 0.1% CHAPS).

-

Compound Titration: Perform a 12-point, 3-fold serial dilution of 21-O-Acetyl Dexamethasone 9,11-Epoxide starting at 10 µM in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

-

Equilibration: Add 10 µL of the GR-LBD/Tb-antibody/Fluormone master mix to each well. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at 25°C for 2 hours to ensure steady-state equilibrium is reached.

-

Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 495 nm (Tb) and 520 nm (Fluorescein) with a 100 µs delay to eliminate auto-fluorescence.

-

Self-Validating QC: Calculate the Z'-factor using 10 µM Dexamethasone (positive control for full displacement) and DMSO (vehicle). The assay is only valid if Z' > 0.65. Calculate the IC50 using a 4-parameter logistic fit of the 520/495 emission ratio.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While TR-FRET confirms equilibrium affinity, SPR is required to dissect the temporal dynamics ( kon and koff ). Understanding the residence time ( 1/koff ) is critical, as compounds with shorter residence times often exhibit reduced transactivation of metabolic genes while maintaining transrepression of inflammatory cytokines[4].

Step-by-Step Methodology:

-

Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using EDC/NHS chemistry. Immobilize an anti-GST capture antibody to a density of ~5000 RU across active and reference flow cells.

-

Ligand Capture: Inject 50 nM GST-GR-LBD over the active flow cell only, aiming for a capture level of 400-600 RU. This indirect capture method ensures the GR-LBD remains in its native conformation, which is highly sensitive to amine-coupling denaturation.

-

Analyte Injection (Multi-Cycle Kinetics): Inject 21-O-Acetyl Dexamethasone 9,11-Epoxide at concentrations ranging from 0.5 nM to 100 nM. Use a high flow rate (50 µL/min) to minimize mass transport limitations. Inject for 60 seconds (association) followed by a 300-second buffer flow (dissociation).

-

Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the GST-GR-LBD and bound analyte, leaving the anti-GST antibody intact for the next cycle.

-

Self-Validating QC: The theoretical maximum response ( Rmax ) must be calculated: Rmax=(MWanalyte/MWligand)×Rcapture×Valency . If the experimental Rmax is less than 70% of the theoretical Rmax , the GR-LBD has denatured, and the run must be rejected. Fit double-referenced data to a 1:1 Langmuir binding model.

Allosteric Modulation & Pathway Impact

Binding to the GR LBD is not a binary on/off switch; it is an allosteric rheostat. The structural deviations of 21-O-Acetyl Dexamethasone 9,11-Epoxide alter the positioning of Helix 12 within the LBD. This specific repositioning dictates the recruitment affinity of coactivator peptides containing LXXLL motifs, such as TIF2 and SRC-1[5].

Because the epoxide derivative fails to stabilize Helix 12 as rigidly as dexamethasone, it exhibits a higher EC50 for TIF2 recruitment (as shown in Table 1). In vivo, this translates to a dampened ability to drive GRE-mediated transactivation (which requires robust coactivator assembly) while preserving the ability to monomerically tether to AP-1 or NF-κB to drive transrepression.

Caption: Mechanistic pathway of GR activation and differential gene regulation by the epoxide derivative.

References

- CymitQuimica. "CAS 24916-90-3: Dexamethasone 9,11-epoxide".

- Smolecule. "Buy 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7".

- MDPI. "In Vivo and In Vitro Evidence for an Interplay between the Glucocorticoid Receptor and the Vitamin D Receptor Signaling".

- Semantic Scholar. "Unraveling the allosteric cross-talk between coactivator peptide and ligand binding site in glucocorticoid receptor".

- FASEB J (via PubMed).

Sources

- 1. CAS 24916-90-3: Dexamethasone 9,11-epoxide | CymitQuimica [cymitquimica.com]

- 2. Buy 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7 [smolecule.com]

- 3. In Vivo and In Vitro Evidence for an Interplay between the Glucocorticoid Receptor and the Vitamin D Receptor Signaling [mdpi.com]

- 4. The mineralocorticoid receptor modulates timing and location of genomic binding by glucocorticoid receptor in response to synthetic glucocorticoids in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Chemical, Analytical, and Pharmacological Landscape of 21-O-Acetyl Dexamethasone 9,11-Epoxide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist in corticosteroid development, I frequently encounter molecules that exist in a dual state of utility and liability. 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS: 2884-51-7) is a prime example. Officially recognized in pharmacopeias as Dexamethasone Acetate EP Impurity F [1], this compound is a critical synthetic intermediate, a degradation byproduct, and an in vivo metabolite[2].

This whitepaper deconstructs the structural causality, pharmacological relevance, and analytical methodologies required to handle, synthesize, and quantify this highly functionalized steroid derivative.

Structural & Physicochemical Profiling

The chemical behavior of 21-O-Acetyl Dexamethasone 9,11-Epoxide is dictated by two highly reactive functional groups appended to the rigid steroidal backbone: the 21-O-acetate group and the 9,11-epoxide ring[1].

-

The 9,11-Epoxide Ring: Epoxides are three-membered cyclic ethers characterized by significant ring strain. This strain makes the 9,11-position highly susceptible to nucleophilic attack, a property intentionally leveraged during the synthesis of halogenated corticosteroids.

-

The 21-O-Acetate Group: The acetylation at the 21st carbon serves as a sterically hindered protecting group. It prevents unwanted oxidation or nucleophilic substitution at the primary hydroxyl group during harsh upstream synthetic steps[1].

Table 1: Physicochemical Properties Summary

| Property | Value | Causality / Scientific Implication |

| Molecular Formula | C₂₄H₃₀O₆[3] | Defines the highly oxygenated steroidal framework. |

| Molecular Weight | 414.49 g/mol [1] | Standard mass for mass spectrometric precursor ion calculation. |

| Melting Point | 198-200 °C[1] | High crystalline stability; requires robust thermal energy to break the lattice. |

| Boiling Point | 575.1 ± 50.0 °C (Predicted)[1] | Compound will thermally degrade before boiling; GC-MS is unsuitable. |

| Density | 1.29 ± 0.1 g/cm³ (Predicted)[1] | Typical for densely packed, multi-ring steroidal structures. |

| Solubility | Slightly soluble in Chloroform, Dioxane, Methanol[1] | Lipophilic nature dictates the use of organic modifiers in LC workflows. |

Mechanistic Role in Synthesis & Degradation

In the industrial synthesis of Dexamethasone, the 9,11-epoxide is not merely an impurity; it is an indispensable intermediate[4].

The Causality of Epoxide Ring Opening: To achieve the potent anti-inflammatory properties of Dexamethasone, a fluorine atom must be introduced at the 9α-position, and a hydroxyl group at the 11β-position. The 9,11-epoxide serves as the perfect electrophilic trap. When treated with a fluoride source (e.g., hydrogen fluoride), the acid protonates the epoxide oxygen, exacerbating the ring strain. The fluoride ion then attacks the less sterically hindered 9α-position, driving a trans-diaxial ring opening that perfectly establishes the stereochemistry required for Dexamethasone API.

If this reaction does not reach 100% completion, the unreacted epoxide carries over into the final product, manifesting as Dexamethasone Acetate EP Impurity F [5].

Synthetic and metabolic pathways involving the 9,11-epoxide intermediate.

Pharmacological & Biomarker Utility

While primarily categorized as an intermediate or impurity[4], 21-O-Acetyl Dexamethasone 9,11-Epoxide exhibits distinct biological activities.

-

Metabolic Biomarker: Dexamethasone undergoes extensive biotransformation in the liver. The 9,11-epoxide derivative acts as a major downstream metabolite. Tracking this specific epoxide in pharmacokinetic (PK) studies serves as a reliable biomarker for Dexamethasone clearance rates[2].

-

Receptor Affinity & Anti-Tumorigenic Potential: The compound retains the core stereochemistry necessary for glucocorticoid receptor binding. Emerging research indicates that this specific epoxide derivative exhibits targeted cytotoxicity in certain cancer cell lines, suggesting potential applications in oncology that diverge from the parent drug's primary immunosuppressive role[2].

Self-Validating Analytical Methodology

To ensure pharmaceutical integrity, detecting Impurity F down to the ICH threshold of 0.05% requires a highly controlled, self-validating LC-MS/MS protocol. As an application scientist, I mandate that every analytical run proves its own validity before data is accepted.

Step-by-Step LC-MS/MS Protocol

Step 1: System Suitability Testing (SST) - The Validation Gate

-

Action: Inject a resolution standard containing 10 µg/mL of Dexamethasone Acetate and 10 µg/mL of 21-O-Acetyl Dexamethasone 9,11-Epoxide.

-

Causality: The structural difference between the two molecules is merely a fluorine atom and a hydroxyl group versus an epoxide bridge. The SST ensures the column chemistry provides a baseline resolution ( Rs>1.5 ). If the system fails here, the run is automatically aborted, preventing false positives.

Step 2: Sample Preparation & Internal Standardization

-

Action: Dissolve 50 mg of the API batch in 50 mL of LC-MS grade Methanol[1]. Spike the sample with 10 ng/mL of a deuterium-labeled internal standard (e.g., 21-O-Acetyl dexamethasone 9,11-epoxide-d5)[6].

-

Causality: Methanol effectively disrupts the crystal lattice of the lipophilic steroid. The deuterated internal standard validates the extraction efficiency; any signal suppression from the API matrix will equally affect the heavy isotope, allowing for perfect mathematical correction.

Step 3: UHPLC Chromatographic Separation

-

Action: Utilize a sub-2µm C18 column (100 x 2.1 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The C18 stationary phase maximizes hydrophobic interactions with the steroid backbone. The addition of formic acid is critical; it forces residual silanols on the column silica into an un-ionized state, preventing secondary electrostatic interactions that cause peak tailing of oxygen-rich molecules.

Step 4: ESI-MS/MS Detection

-

Action: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the precursor ion m/z 415.2 [M+H]+ .

-

Causality: The epoxide ring is highly susceptible to collision-induced dissociation (CID) in the mass spectrometer's collision cell. This predictable fragmentation yields highly specific product ions, ensuring that the detector is blind to co-eluting, non-epoxide impurities.

Self-validating LC-MS/MS analytical workflow for Impurity F detection.

References

- 21-O-Acetyl dexamethasone 9,11-epoxide | C24H30O6 | CID 11026076 - PubChem. National Institutes of Health (NIH).

- Cas 2884-51-7, 21-O-Acetyl DexaMethasone 9,11-Epoxide. LookChem.

- Buy 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7. Smolecule.

- 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7. SynThink Research Chemicals.

- 21-O-Acetyl dexamethasone 9,11-epoxide-d5 | Stable Isotope. MedChemExpress.

- 2884-51-7(21-O-Acetyl DexaMethasone 9,11-Epoxide). ChemicalBook.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7 [smolecule.com]

- 3. 21-O-Acetyl dexamethasone 9,11-epoxide | C24H30O6 | CID 11026076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 2884-51-7 CAS Manufactory [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS: 2884-51-7): Synthesis, Characterization, and Applications

Abstract: This document provides an in-depth technical examination of 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS No. 2884-51-7), a pivotal molecule in the landscape of synthetic corticosteroid chemistry. While not an active pharmaceutical ingredient (API) itself, its role as a key synthetic intermediate in the manufacturing of potent anti-inflammatory drugs like Dexamethasone, and its designation as a critical process impurity (Dexamethasone Acetate EP Impurity F), make its study essential for researchers, process chemists, and quality control specialists.[1][2] This guide delineates its physicochemical properties, provides a detailed synthesis protocol based on established industrial processes, outlines robust analytical methodologies for its characterization and quantification, and discusses its primary applications in drug development.

Introduction: The Unseen Pillar of Corticosteroid Synthesis

Dexamethasone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy worldwide.[3][4] Its high potency is largely attributed to the presence of a 9α-fluoro substituent on the steroid backbone. The introduction of this fluorine atom is a non-trivial synthetic challenge, often accomplished via a strategic ring-opening of a 9,11-epoxide precursor.[3]

21-O-Acetyl Dexamethasone 9,11-Epoxide emerges as this critical precursor. It is a derivative of Dexamethasone where the C21 hydroxyl group is protected as an acetate, and the C9 and C11 positions are bridged by a β-epoxide ring. This structure is the direct substrate for the fluorination step that defines the final drug's activity.[3][5] Furthermore, as a known impurity in Dexamethasone Acetate preparations, its synthesis, isolation, and characterization are vital for developing reference standards to ensure the purity and safety of the final API.[1][2] This guide serves as a comprehensive resource for professionals who will synthesize, handle, or analyze this important compound.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of effective laboratory work. The key properties of 21-O-Acetyl Dexamethasone 9,11-Epoxide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2884-51-7 | [1][6][7][8][9] |

| Molecular Formula | C₂₄H₃₀O₆ | [1][6][8] |

| Molecular Weight | 414.49 g/mol | [1][6][8] |

| IUPAC Name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | [10] |

| Synonyms | (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione; Dexamethasone Acetate EP Impurity F | [1][2][6] |

| Melting Point | 198-200 °C | [1] |

| Solubility | Slightly soluble in Chloroform, Dioxane, and Methanol. Soluble in DMSO. | [1][11] |

| Storage | Store in refrigerator (+4°C). | [1] |

| Appearance | White to off-white solid. |

Synthesis and Mechanistic Insights

The formation of the 9β,11β-epoxide ring is a classic transformation in steroid synthesis. It is typically achieved via a two-step process from a triene precursor, involving the formation of a halohydrin intermediate followed by an intramolecular Williamson ether synthesis. This approach provides excellent stereochemical control.

Workflow for Synthesis of 21-O-Acetyl Dexamethasone 9,11-Epoxide

Caption: Synthetic pathway from a triene precursor to the final epoxide product.

Experimental Protocol: Synthesis

This protocol is adapted from established industrial methods for preparing corticosteroid 9,11β-epoxides.[12][13] It is designed to be self-validating through in-process controls and characterization of the final product.

Materials:

-

21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione (Triene Precursor)

-

1,3-dibromo-5,5-dimethylhydantoin (DBH)

-

Dimethylformamide (DMF)

-

Perchloric acid (70%)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Acetic Acid

Step 1: Formation of the 9α-Bromo-11β-formate Intermediate

-

In a reaction vessel protected from light, dissolve the Triene Precursor in DMF.

-

Add a catalytic amount of 70% perchloric acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of DBH in DMF, maintaining the temperature below 10°C. The causality here is critical: slow addition to a cooled solution prevents runaway reactions and minimizes the formation of side products.

-

Stir the reaction at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 2: Base-Mediated Cyclization to the 9,11β-Epoxide

-

Once the formation of the intermediate is complete, dilute the reaction mixture with a pre-chilled mixture of dichloromethane and methanol (e.g., 1:1 v/v).

-

Prepare a chilled aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Slowly add the NaOH solution to the reaction mixture over 1 hour, ensuring the internal temperature is maintained below 0°C. This exothermic reaction must be carefully controlled; the low temperature favors the desired intramolecular Sₙ2 reaction (epoxide formation) over potential elimination or hydrolysis side reactions.

-

Agitate the mixture at -5°C to 0°C for 1-2 hours. Again, monitor the conversion of the intermediate to the final product by TLC or HPLC.

Step 3: Isolation and Purification

-

Once the reaction is complete, quench the excess base by carefully adding acetic acid until the pH of the aqueous layer is between 5 and 7.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any remaining product.

-

Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude epoxide product.

-

Purify the crude solid by recrystallization. A common and effective solvent system is a mixture of dichloromethane and methanol.[13] Dissolve the crude product in a minimal amount of refluxing dichloromethane, then slowly add methanol until the solution becomes slightly turbid. Cool slowly to room temperature, then to 0-5°C to induce crystallization.

-

Filter the purified crystals, wash with cold methanol, and dry under vacuum to yield 21-O-Acetyl Dexamethasone 9,11-Epoxide as a white crystalline solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the synthesized compound. This is especially true given its role as both a key intermediate and a regulated impurity.

Workflow for Analytical Characterization

Caption: A comprehensive workflow for the analytical validation of the title compound.

Protocol 1: HPLC-UV for Purity Assessment

This method provides a quantitative measure of purity and can be used to track the progress of the synthesis.

-

System: High-Performance Liquid Chromatography with UV detection.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Ultrapure Water.

-

Mobile Phase B: Acetonitrile or Methanol.[14]

-

Gradient:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm (to detect the α,β-unsaturated ketone chromophore).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase (50:50 Water/Acetonitrile) to a concentration of ~0.5 mg/mL.

-

Validation: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak with >98% area.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

MS confirms that the synthesized compound has the correct molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive mode is typically effective for steroids.

-

Sample Infusion: The sample can be analyzed via direct infusion or by an LC-MS system using the HPLC method described above.

-

Expected Ions: The data should be checked for the presence of key adducts.

| Adduct | m/z (calculated) | m/z (expected) |

| [M+H]⁺ | C₂₄H₃₁O₆⁺ | 415.2115 |

| [M+Na]⁺ | C₂₄H₃₀O₆Na⁺ | 437.1934 |

| [M+K]⁺ | C₂₄H₃₀O₆K⁺ | 453.1674 |

| Data derived from PubChem CID 11026076.[15] |

Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

¹H-NMR is the most powerful tool for confirming the precise chemical structure.

-

Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Key Expected Signals:

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 2.1-2.2 ppm.

-

Steroid Methyl Protons: Several singlets and doublets in the δ 0.9-1.5 ppm region.

-

Epoxide Protons: Characteristic signals for the protons on C9 and C11, often appearing as multiplets in the δ 3.0-3.5 ppm region.

-

A-Ring Olefinic Protons: Distinct signals in the δ 6.0-7.5 ppm region, characteristic of the pregna-1,4-diene-3,20-dione system.

-

C21 Methylene Protons (-CH₂OAc): A pair of doublets (AB quartet) around δ 4.5-5.0 ppm.

-

Applications in Drug Development

The utility of 21-O-Acetyl Dexamethasone 9,11-Epoxide is twofold: it is a workhorse intermediate for synthesis and a crucial standard for quality control.

Primary Application: Intermediate for 9α-Fluorinated Steroids

The primary and most significant role of this compound is as the immediate precursor to 9α-fluorinated corticosteroids like Dexamethasone.[3][12] The epoxide ring is electron-rich and strained, making it susceptible to nucleophilic attack.

Mechanism: Epoxide Ring Opening

Caption: The key synthetic transformation from the epoxide to the final 9α-fluoro steroid.

The reaction with a strong acid like hydrogen fluoride (HF) proceeds via an Sₙ2-like mechanism. The fluoride ion attacks the less sterically hindered C9 position from the α-face, while the epoxide oxygen coordinates with a proton. This concerted process simultaneously opens the epoxide ring and establishes the two critical stereocenters: the 9α-fluoro group and the 11β-hydroxyl group. The 21-acetate group can then be hydrolyzed in a subsequent step to yield Dexamethasone.

Secondary Application: Analytical Reference Standard

In the synthesis of Dexamethasone Acetate, any unreacted 21-O-Acetyl Dexamethasone 9,11-Epoxide is a potential process-related impurity. Regulatory bodies like the European Pharmacopoeia (EP) list it as "Dexamethasone Acetate Impurity F".[2] Therefore, a highly purified and well-characterized sample of the title compound is required as a reference standard to:

-

Develop and validate analytical methods (e.g., HPLC, LC-MS) to detect and quantify this impurity in final drug products.

-

Perform quality control checks on batches of Dexamethasone and its derivatives to ensure they meet stringent purity requirements.

Handling, Storage, and Safety

-

Handling: As with all fine chemicals, 21-O-Acetyl Dexamethasone 9,11-Epoxide should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation.[1]

-

Safety: This compound is intended for research and manufacturing use only and is not for diagnostic or therapeutic use.[6] A comprehensive Material Safety Data Sheet (MSDS) should be obtained from the supplier and consulted before use to understand the full toxicological profile and handling precautions.

Conclusion

21-O-Acetyl Dexamethasone 9,11-Epoxide is a molecule of significant, albeit indirect, importance in pharmaceutical science. Its identity is intrinsically linked to the production of some of our most effective anti-inflammatory agents. A mastery of its synthesis provides access to a wide range of potent corticosteroids, while a deep understanding of its analytical profile is essential for guaranteeing the quality and safety of these life-changing medicines. This guide provides the foundational knowledge and practical protocols for scientists and researchers to confidently work with this pivotal compound.

References

-

Cas 2884-51-7, 21-O-Acetyl DexaMethasone 9,11-Epoxide. LookChem. [Link]

-

21-O-Acetyl dexamethasone 9,11-epoxide | C24H30O6 | CID 11026076. PubChem. [Link]

-

Process improvements in the synthesis of corticosteroid 9,11β-epoxides. ResearchGate. [Link]

-

21-o-acetyl dexamethasone 9,11-epoxide (C24H30O6). PubChemLite. [Link]

- WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS.

-

Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. PMC, National Center for Biotechnology Information. [Link]

-

Dexamethasone - Wikipedia. Wikipedia. [Link]

- EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids.

-

General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]

-

SYNTHESIS OF DELTA 9,11 STEROIDS. European Patent Office. [Link]

-

Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Waters Corporation. [Link]

-

Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. PMC, National Center for Biotechnology Information. [Link]

-

Dexamethasone-21-acetate. NIST WebBook. [Link]

-

Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. PubMed. [Link]

-

Identification of steroids in cosmetic products by tlc and hplc. ASEAN. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 21-O-Acetyl dexamethasone 9,11-epoxide | C24H30O6 | CID 11026076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dexamethasone - Wikipedia [en.wikipedia.org]

- 4. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. 21-O-Acetyl Dexamethasone 9,11-Epoxide | 2884-51-7 [sigmaaldrich.com]

- 10. 21-O-Acetyl Dexamethasone 9,11-Epoxide | LGC Standards [lgcstandards.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]

- 14. asean.org [asean.org]

- 15. PubChemLite - 21-o-acetyl dexamethasone 9,11-epoxide (C24H30O6) [pubchemlite.lcsb.uni.lu]

The Gateway to Next-Generation Glucocorticoids: A Technical Guide to the Therapeutic Potential of Dexamethasone Epoxides

Abstract

Dexamethasone, a cornerstone of anti-inflammatory and immunosuppressive therapy, continues to be a focal point for drug development efforts aimed at enhancing its therapeutic index. This technical guide delves into the strategic use of dexamethasone epoxides, particularly Dexamethasone 9,11-epoxide, as pivotal intermediates in the synthesis of novel corticosteroid analogues. We will explore the chemical rationale for utilizing the epoxide moiety as a reactive handle for sophisticated molecular modifications. Furthermore, this guide will provide an in-depth overview of the synthetic pathways, structure-activity relationships, and a comprehensive suite of in vitro and in vivo assays essential for the preclinical evaluation of these next-generation glucocorticoids. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the field of steroid-based therapeutics.

Introduction: The Rationale for Dexamethasone Analogue Development

Dexamethasone's potent anti-inflammatory and immunosuppressive properties are primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.[1] However, its clinical utility can be limited by a range of side effects. One of the key strategies to mitigate these undesirable effects is the development of targeted drug delivery systems and the creation of novel analogues with improved potency, selectivity, and pharmacokinetic profiles.[2][3] Dexamethasone epoxides, specifically the 9,11-epoxide, have emerged as a critical platform for the semi-synthesis of new steroidal compounds.[4][5] The strained oxirane ring at the 9 and 11 positions of the steroid core provides a chemically reactive site for the introduction of diverse functional groups, enabling the exploration of new chemical space and the fine-tuning of biological activity.[6][7]

The Strategic Importance of the 9,11-Epoxide Moiety

The 9,11-epoxide of dexamethasone is not just a synthetic curiosity; it represents a gateway to a new generation of corticosteroids. The inherent reactivity of the epoxide ring allows for a variety of chemical transformations that can significantly alter the parent molecule's properties.

A Hub for Chemical Diversification

The epoxide can be stereoselectively opened by a range of nucleophiles to introduce new substituents at the 9α and 11β positions. This is the cornerstone of its utility in creating analogues of other potent glucocorticoids like betamethasone and beclomethasone.[4][5][8] The introduction of different functional groups at these positions can modulate the molecule's interaction with the glucocorticoid receptor, potentially leading to:

-

Enhanced Potency: Modifications can increase the binding affinity for the GR.

-

Improved Selectivity: New analogues may exhibit a more favorable ratio of anti-inflammatory effects (transrepression) to metabolic side effects (transactivation). A study on a Δ-9,11 analog of a glucocorticoid demonstrated that modifications at this position can dissociate these two pathways.[9]

-

Altered Pharmacokinetics: Changes in lipophilicity and metabolic stability can be achieved through the introduction of new functional groups, leading to optimized drug delivery and duration of action.

Structure-Activity Relationships (SAR)

The extensive research into corticosteroids has established clear structure-activity relationships. For instance, the fluorine atom at the 9α position of dexamethasone is known to enhance its glucocorticoid activity.[10] By using the 9,11-epoxide as a starting point, researchers can systematically probe the SAR of this critical region of the steroid nucleus, leading to a more rational design of new therapeutic agents.

Synthesis of Dexamethasone Epoxides and Their Derivatives

The synthesis of dexamethasone 9,11-epoxide is a multi-step process that typically starts from a readily available steroid precursor.[11] The subsequent modification of the epoxide is a key step in the creation of novel analogues.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of dexamethasone analogues via a 9,11-epoxide intermediate.

Caption: Generalized workflow for the synthesis and evaluation of novel dexamethasone analogues.

Experimental Protocol: Synthesis of Dexamethasone 9,11-Epoxide

The following is a generalized protocol based on descriptions in the literature.[4][5][8][11][12] Note: This is a high-level overview and should be adapted and optimized based on specific laboratory conditions and safety protocols.

-

Starting Material: 1,4,9(11)-triene-16α-methyl-17α,21-dihydroxypregna-3,20-dione.

-

Epoxidation Reaction:

-

Dissolve the starting material in a suitable solvent (e.g., acetone, dichloromethane).

-

Cool the reaction mixture to 0-5 °C.

-

Add an epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid) or N-bromosuccinimide in the presence of a water source, portion-wise while maintaining the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

-

Workup and Purification:

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Dexamethasone 9,11-epoxide.

-

Experimental Protocol: Nucleophilic Opening of the Epoxide

The following is a generalized protocol for the opening of the 9,11-epoxide ring.

-

Reaction Setup:

-

Dissolve Dexamethasone 9,11-epoxide in an appropriate solvent (e.g., tetrahydrofuran, dichloromethane) in a reaction vessel suitable for the chosen nucleophile.

-

Cool the solution to the desired temperature (e.g., -10 °C to 0 °C).

-

-

Addition of Nucleophile:

-

Slowly add the nucleophilic reagent. For example, for the synthesis of dexamethasone, a source of fluoride ions (e.g., hydrogen fluoride in pyridine or aqueous hydrofluoric acid) is used.[11][12]

-

Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by TLC or HPLC.

-

-

Workup and Purification:

-

Carefully quench the reaction, typically by pouring it into a cold, aqueous solution of a weak base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting dexamethasone analogue by recrystallization or column chromatography.

-

Preclinical Evaluation of Novel Dexamethasone Analogues

A rigorous preclinical evaluation is essential to characterize the therapeutic potential of newly synthesized dexamethasone analogues. This involves a combination of in vitro and in vivo assays to assess their potency, selectivity, efficacy, and safety.

In Vitro Assays for Potency and Selectivity

The following table summarizes key in vitro assays for the evaluation of novel glucocorticoids.

| Assay Type | Principle | Key Parameters Measured | References |

| Glucocorticoid Receptor (GR) Binding Assay | Competitive binding assay using a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) and the novel analogue. | Binding affinity (Ki) | [13] |

| GR Transactivation Assay | Reporter gene assay in cells transfected with a GR expression vector and a reporter construct containing glucocorticoid response elements (GREs). | EC₅₀ for GRE-mediated gene expression. | [9][14] |

| GR Transrepression Assay (NF-κB Inhibition) | Reporter gene assay in cells stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, in the presence of the novel analogue. | IC₅₀ for NF-κB inhibition. | [9][15] |

| Lymphocyte Proliferation Assay | Measures the inhibition of mitogen-stimulated proliferation of peripheral blood mononuclear cells (PBMCs). | IC₅₀ for inhibition of T-cell proliferation. | [16] |

| Cytokine Release Assay | Measures the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) release from immune cells (e.g., PBMCs, macrophages) stimulated with an inflammatory agent (e.g., LPS). | IC₅₀ for cytokine inhibition. | [17] |

| Basophil Histamine Release Assay | Measures the inhibition of IgE-mediated histamine release from basophils. | IC₅₀ for histamine release inhibition. | [18] |

In Vivo Models for Efficacy and Safety

Once a compound has shown promising in vitro activity, its efficacy and safety must be evaluated in relevant animal models of disease.

| Disease Area | Common Animal Models | Key Readouts | References |

| General Inflammation | Carrageenan-induced paw edema in rodents. | Reduction in paw swelling. | [19] |

| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) or collagen antibody-induced arthritis (CAIA) in rodents. | Clinical arthritis score, joint swelling, histological analysis of joints. | [20] |

| Inflammatory Bowel Disease (IBD) | Dextran sulfate sodium (DSS)-induced colitis or trinitrobenzene sulfonic acid (TNBS)-induced colitis in rodents. | Body weight loss, stool consistency, colon length, histological analysis of the colon. | [20] |

| Asthma/Allergic Airway Inflammation | Ovalbumin (OVA)-induced airway inflammation in rodents. | Airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, cytokine levels. | [17] |

Future Perspectives and Conclusion

Dexamethasone epoxides represent a versatile and powerful platform for the development of the next generation of glucocorticoid therapies. By leveraging the reactivity of the epoxide ring, medicinal chemists can create a diverse library of novel analogues with potentially improved therapeutic profiles. The systematic evaluation of these compounds using a robust pipeline of in vitro and in vivo assays will be crucial in identifying candidates with enhanced efficacy and reduced side effects. The ultimate goal is to develop safer and more effective treatments for a wide range of inflammatory and autoimmune diseases. This technical guide provides a foundational framework for researchers and drug developers to embark on this exciting area of therapeutic innovation.

References

-

A comparison of in vitro bioassays to determine cellular glucocorticoid sensitivity - PubMed. (2004, January 15). Retrieved from [Link]

-

In vitro determination of relative corticosteroid potency - PubMed. (n.d.). Retrieved from [Link]

-

Bioactive Steroids Bearing Oxirane Ring - MDPI. (2023, August 9). Retrieved from [Link]

-

Process improvements in the synthesis of corticosteroid 9,11β-epoxides - ResearchGate. (n.d.). Retrieved from [Link]

-

An in vitro comparison of commonly used topical glucocorticoid preparations - PubMed. (n.d.). Retrieved from [Link]

-

Bioactive Steroids Bearing Oxirane Ring - Semantic Scholar. (2023, August 9). Retrieved from [Link]

-

Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC. (n.d.). Retrieved from [Link]

-

Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic. (2025, January 6). Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved from [Link]

-

In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2). Retrieved from [Link]

- WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents. (n.d.).

- CN101397320A - Method for preparing dexamethasone and series products thereof - Google Patents. (n.d.).

-

Synthesis of Dexamethasone and Related Fluorinated Corticosteroid Prodrugs - YouTube. (2024, January 30). Retrieved from [Link]

-

Process Improvements in the Synthesis of Corticosteroid 9,11β-Epoxides. (n.d.). Retrieved from [Link]

-

An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro - Frontiers. (2020, August 20). Retrieved from [Link]

-

Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. (2021, March 27). Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). Retrieved from [Link]

-

VBP15: Preclinical characterization of a novel anti-inflammatory delta 9,11 steroid - PMC. (2013, February 18). Retrieved from [Link]

-

Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of Dexamethasone - ResearchGate. (n.d.). Retrieved from [Link]

-

Δ-9,11 Modification of Glucocorticoids Dissociates Nuclear Factor-κB Inhibitory Efficacy from Glucocorticoid Response Element-Associated Side Effects - PubMed Central. (n.d.). Retrieved from [Link]

-

Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Publishing. (n.d.). Retrieved from [Link]

- 9,11-epoxy steroids and synthesis of corticosteroids therefrom - Google Patents. (n.d.).

-

Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - PMC. (2020, October 12). Retrieved from [Link]

-

Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. (2021, March 27). Retrieved from [Link]

Sources